Di-p-chlorobenzyl Azodicarboxylate(DCAD)
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Overview
Description
Di-p-chlorobenzyl azodicarboxylate is a novel, stable, solid compound used primarily in organic synthesis. It serves as an alternative to diethyl azodicarboxylate and diisopropyl azodicarboxylate in various Mitsunobu coupling reactions. This compound is known for its stability and ease of separation of byproducts, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-p-chlorobenzyl azodicarboxylate can be synthesized through a two-step process without the need for chromatography. The preparation involves the reaction of p-chlorobenzyl alcohol with azodicarboxylate under specific conditions to yield the desired product . The reaction typically takes place in a solvent such as dichloromethane, with triphenylphosphine as a catalyst .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. The use of stable and solid reagents like di-p-chlorobenzyl azodicarboxylate facilitates easier handling and purification, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Di-p-chlorobenzyl azodicarboxylate primarily undergoes substitution reactions, particularly in Mitsunobu couplings. These reactions involve the conversion of alcohols into various functional groups using triphenylphosphine and azodicarboxylate .
Common Reagents and Conditions
The common reagents used in reactions with di-p-chlorobenzyl azodicarboxylate include triphenylphosphine and carboxylic acids. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane at room temperature .
Major Products Formed
The major products formed from reactions involving di-p-chlorobenzyl azodicarboxylate are esters, resulting from the substitution of alcohols. The byproduct, hydrazine, is readily separable and can be recycled .
Scientific Research Applications
Di-p-chlorobenzyl azodicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of di-p-chlorobenzyl azodicarboxylate in Mitsunobu reactions involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azodicarboxylate. This intermediate then deprotonates the carboxylic acid, forming an ion pair that facilitates the substitution reaction. The hydrazine byproduct is formed and can be easily separated and recycled .
Comparison with Similar Compounds
Di-p-chlorobenzyl azodicarboxylate is compared with other azodicarboxylates such as diethyl azodicarboxylate and diisopropyl azodicarboxylate. While all these compounds are used in Mitsunobu reactions, di-p-chlorobenzyl azodicarboxylate offers advantages in terms of stability and ease of byproduct separation .
Similar Compounds
- Diethyl azodicarboxylate
- Diisopropyl azodicarboxylate
- Dibenzyl azodicarboxylate
- Di-tert-butyl azodicarboxylate
Properties
IUPAC Name |
(4-chlorophenyl)methyl (NE)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFGGABIJBWRMG-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)/N=N/C(=O)OCC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916320-82-6 |
Source
|
Record name | 916320-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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